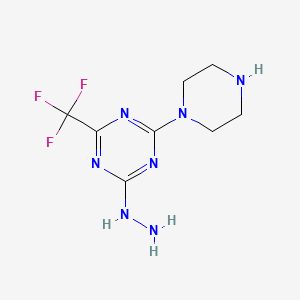

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-

Description

s-Triazine derivatives are nitrogen-rich heterocyclic compounds with a symmetrical six-membered ring structure. The compound 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine features a hydrazino (-NH-NH₂) group at position 2, a piperazinyl (a six-membered ring containing two nitrogen atoms) substituent at position 4, and a trifluoromethyl (-CF₃) group at position 5. This combination of functional groups imparts unique physicochemical properties, such as enhanced solubility (due to the piperazinyl moiety) and metabolic stability (from the electron-withdrawing -CF₃ group).

Properties

CAS No. |

58892-45-8 |

|---|---|

Molecular Formula |

C8H12F3N7 |

Molecular Weight |

263.22 g/mol |

IUPAC Name |

[4-piperazin-1-yl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |

InChI |

InChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17) |

InChI Key |

GERNLEXXWQVTMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanuric Chloride Intermediates

The most widely reported method for synthesizing s-triazine derivatives, including the target compound, involves initial reaction of cyanuric chloride with specific amines or nucleophiles to form disubstituted s-triazine intermediates. This approach is well-documented in patent literature and academic research, emphasizing the importance of controlled reaction conditions to optimize yield and purity.

Cyanuric chloride + Amine derivatives → Disubstituted s-triazine intermediates

The process involves initially reacting cyanuric chloride with hydrazine hydrate to form hydrazino-substituted intermediates, which are then further reacted with piperazine derivatives to introduce the piperazinyl group.

Multi-step Synthesis Pathway

The synthesis typically proceeds in three main stages:

- Stage 1: Formation of 2-chloro-4,6-disubstituted-s-triazine derivatives via nucleophilic substitution of cyanuric chloride with appropriate amines or hydrazines.

- Stage 2: Reaction of these intermediates with hydrazine hydrate to yield hydrazino derivatives.

- Stage 3: Condensation of hydrazino intermediates with piperazine derivatives or related aldehydes in ethanol with catalytic acetic acid to afford the final product.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Cyanuric chloride + amines | Ethanol, xylene | 85–140°C | 4–6 hours | Good yields of intermediates |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 4 hours | High purity hydrazino derivatives |

| 3 | Hydrazino derivatives + piperazine derivatives | Ethanol + acetic acid | Room temp to reflux | 4–6 hours | Crystallization for purification |

Solvent-Free and Alternative Conditions

Recent advances suggest that solvent-free conditions or reduced solvent usage can improve yield and purity by minimizing secondary by-products. For instance, carrying out the reaction at elevated temperatures (around 110°C) without solvent has been reported, leading to more concentrated reaction mixtures and higher yields.

Notes on Reaction Optimization and Purification

- Temperature Control: Maintaining the reaction within the 85–120°C range minimizes formation of secondary by-products like monohydroxytriazine, which can decrease overall yield.

- Stoichiometry: Precise molar ratios, especially using slight excesses of hydrazine or piperazine derivatives, enhance product formation.

- Purification: Recrystallization from ethanol or vacuum distillation of purified intermediates ensures high purity of the final compound.

Data Tables Summarizing Preparation Parameters

Summary of Research Findings

The synthesis of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- is primarily achieved through nucleophilic substitution reactions involving cyanuric chloride, hydrazine hydrate, and piperazine derivatives. Optimization of reaction conditions—particularly temperature, molar ratios, and solvent use—has been shown to significantly influence yield and purity. Recent developments favor solvent-free or reduced solvent protocols to streamline synthesis and improve environmental footprint.

Chemical Reactions Analysis

Cyclization Reactions

The piperazinyl group and hydrazine moiety enable cyclization under controlled conditions. Key pathways include:

-

Formation of Heterocyclic Systems : Reaction with sulfonium salts or 1,2-diamines facilitates piperazine ring closure. For example, cyclization with sulfonium salts yields fused triazine-piperazine derivatives.

-

Oxadiazole Formation : Bis-acylation of hydrazine followed by cyclodehydration with reagents like POCl₃ or PCl₅ generates oxadiazole derivatives .

Reaction Conditions :

Substitution Reactions

The trifluoromethyl group and chlorine substituents (if present) undergo nucleophilic substitution:

-

Displacement of Chlorine : Reacts with amines (e.g., benzylethylenediamine) in methanol at 50°C to form substituted triazolopyrazines .

-

Aromatic Electrophilic Substitution : The electron-deficient triazine core allows substitution at the 4-position, particularly with electron-rich reagents.

Example :

Acylation and Condensation

The hydrazino group (-NH-NH₂) is highly reactive toward acylating agents:

-

Bis-Acylation : Sequential treatment with ethyl trifluoroacetate and chloroacetyl chloride in acetonitrile yields bis-acylated intermediates, pivotal for synthesizing triazolopyrazines .

-

Schiff Base Formation : Condensation with aldehydes/ketones produces hydrazone derivatives, which are precursors for anticancer agents .

Reagents :

-

Ethyl trifluoroacetate, chloroacetyl chloride

-

Solvents: Acetonitrile, DMF

-

Bases: Triethylamine, NaHCO₃

Oxidation and Redox Reactions

The hydrazino group undergoes oxidation to form diazenium intermediates, which can further react:

-

Oxidation to Hydroxylamines : Using SeO₂ or H₂O₂ generates hydroxylated derivatives .

-

Reductive Elimination : Catalyzed by Cu(I), leading to triazole derivatives via tandem aerobic oxidative coupling .

Mechanism :

-

Formation of triazolyl–copper intermediate.

-

Oxidative coupling via Path A (0°C) or Path B (60°C) to yield bis-triazoles or alkynyl-triazoles .

Metal-Catalyzed Coupling Reactions

The trifluoromethyl group enhances reactivity in cross-coupling processes:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aromatic substituents .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides, enabling drug-like molecule synthesis .

Application Example :

Biological Activity-Driven Reactions

The compound’s derivatives exhibit pharmacological relevance:

-

Anticancer Agents : Piperazine-substituted derivatives show GI₅₀ values of 14.1 µg/mL against prostate cancer .

-

Antimicrobial Activity : Trifluoromethyl-enhanced triazines inhibit Mycobacterium tuberculosis (MIC: 3.125 µg/mL) .

Key Modifications :

| Modification Site | Biological Activity | Reference |

|---|---|---|

| Piperazinyl ring | Enhanced cytotoxicity (HepG2, A549) | |

| Trifluoromethyl group | Improved metabolic stability |

Degradation and Stability

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Employed in the development of new materials with specific properties .

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may inhibit enzymes such as topoisomerases or kinases, disrupting the DNA replication process and leading to cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar s-Triazine Derivatives

To contextualize this compound, we compare it with three analogous s-triazine derivatives (Table 1):

Substituent Effects on Reactivity and Bioactivity

- Hydrazino Group: The -NH-NH₂ group at position 2 in the target compound and derivatives 4a/4b enables nucleophilic substitution or condensation reactions, forming fused heterocycles (e.g., pyrazolo-triazenes) . However, derivative 4b exhibits reduced reactivity in acetylation compared to 4a, likely due to steric hindrance from the bulky 4-bromophenyl group .

- Piperazinyl vs. Piperidinyl: The piperazinyl group (two nitrogen atoms) in the target compound may enhance solubility in polar solvents compared to the single-nitrogen piperidinyl group in 4a/4b. Piperazinyl moieties are also known to improve binding affinity in receptor-targeted drug design.

- Trifluoromethyl (-CF₃) vs.

Metabolic Stability and Environmental Impact

- Atrazine Degradation : Atrazine is metabolized via hydrolytic dechlorination and dealkylation, forming hydroxylated intermediates .

- Target Compound Hypotheses: The -CF₃ group in 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine is resistant to hydrolysis, suggesting slower environmental degradation. However, the hydrazino group may render it susceptible to oxidative pathways, differing from atrazine’s metabolism.

Notes

- Limitations : PubChem data for the target compound () was inaccessible, restricting access to physicochemical properties or toxicity profiles.

- Conflicting Evidence : While 4a/4b were synthesized with 95% purity , the reactivity of the target compound’s piperazinyl group may necessitate modified purification protocols.

Biological Activity

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- is a derivative of the s-triazine family, which is known for its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. Research indicates that s-triazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of s-triazine derivatives. For instance, compounds derived from s-triazine have shown significant activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml against these pathogens .

Table 1: Antimicrobial Activity of s-Triazine Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| s-Triazine Derivative A | Bacillus subtilis | 6.25 |

| s-Triazine Derivative B | Staphylococcus aureus | 12.5 |

| s-Triazine Derivative C | Escherichia coli | 10.0 |

Anticancer Activity

The anticancer properties of s-triazine derivatives are particularly noteworthy. Several studies have reported that these compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative demonstrated IC50 values of 0.20 µM against A549 (lung cancer), 1.25 µM against MCF-7 (breast cancer), and 1.03 µM against HeLa (cervical cancer) cells .

Table 2: Anticancer Activity of s-Triazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| s-Triazine Derivative D | A549 (Lung Cancer) | 0.20 |

| s-Triazine Derivative E | MCF-7 (Breast Cancer) | 1.25 |

| s-Triazine Derivative F | HeLa (Cervical Cancer) | 1.03 |

The mechanism by which s-triazine derivatives exert their biological effects often involves the inhibition of key enzymes and pathways associated with cancer progression and microbial growth. For instance, some derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . Additionally, their ability to induce apoptosis in cancer cells has been documented, further highlighting their therapeutic potential.

Case Studies

- Anticancer Evaluation : A series of synthesized s-triazine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines, including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast). Compounds exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

- Antimicrobial Studies : A study involving the synthesis of novel triazine analogs revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were assessed using agar diffusion techniques, demonstrating promising results compared to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for preparing 2-hydrazino-4-piperazinyl-s-triazine derivatives?

The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, hydrazine hydrate (5.0 equiv.) is added to disubstituted triazine derivatives (e.g., compound 3a,b ) in refluxing ethanol, followed by purification via filtration and washing with diethyl ether . Piperazine incorporation often requires refluxing with morpholine, piperazine, or substituted piperazines in polar solvents (e.g., dioxane) to achieve high yields (60–85%) . Key steps include monitoring reaction progress via TLC and recrystallization from ethanol or THF for purity.

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this triazine derivative?

- 1H/13C NMR : Assign signals for hydrazino (-NH-NH2), piperazinyl (N-CH2), and CF3 groups. For instance, the hydrazino proton appears as a broad singlet at δ 8.5–9.5 ppm .

- X-ray crystallography : Resolve bond angles and spatial arrangements, as demonstrated for triazolo-thiadiazine derivatives (e.g., C–N bond lengths of 1.32–1.38 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 278.23 for C13H9F3N4) and fragmentation patterns .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing substituent effects on biological activity?

Use a factorial design to systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and assess their impact on bioactivity. For example, in triazino-pyrimidine derivatives, 4-fluorophenyl and 4-methoxyphenyl substituents showed divergent antibacterial activity due to electronic and steric effects . Include controls for solvent polarity, reaction temperature, and stoichiometry to isolate variables .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for triazine derivatives?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain why trifluoromethyl groups enhance metabolic stability .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity disparities between analogs .

- QSAR models : Corrogate substituent hydrophobicity (logP) with observed IC50 values to resolve outliers in biological datasets .

Q. What methodologies are effective in analyzing conflicting data on hydrazino-triazine reactivity under acidic vs. basic conditions?

- pH-dependent kinetic studies : Monitor reaction rates via UV-Vis spectroscopy. For example, hydrazino groups undergo rapid hydrolysis in HCl (pH < 3) but remain stable in neutral/basic media .

- HPLC-MS tracking : Identify intermediates (e.g., triazolo-pyrimidines formed via cyclization) to reconcile divergent pathways reported in literature .

- Controlled radical trapping : Use TEMPO to confirm/refute proposed free-radical mechanisms in conflicting studies .

Q. How can fused heterocyclic systems be synthesized from 2-hydrazino-s-triazine precursors?

Employ ring-closing metathesis or cyclocondensation with aldehydes/ketones. For example, reacting 2-hydrazino-triazine with 4-fluorobenzaldehyde in dioxane/piperidine yields pyrazolo-triazolo-pyrimidine hybrids via Schiff base formation and oxidative cyclization . Alumina-supported Ca(OCl)2 is effective for oxidizing intermediates to fused systems (e.g., 8,11-dihydropyrazolo-triazolopyrimidines) .

Methodological Best Practices

Q. What purification techniques are critical for isolating hydrazino-triazine derivatives?

- Recrystallization : Use ethanol/THF mixtures for high-purity crystals (≥95% by HPLC) .

- Column chromatography : Optimize eluent ratios (e.g., ethyl acetate/hexane 3:7) to separate regioisomers .

- Solvent trituration : Remove unreacted piperazine by washing with cold diethyl ether .

Q. How can researchers mitigate decomposition of trifluoromethyl groups during prolonged storage?

- Store compounds under inert gas (N2/Ar) at −20°C in amber vials.

- Add stabilizers (e.g., BHT) to ethanol stock solutions to prevent radical-mediated degradation .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in triazine derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.